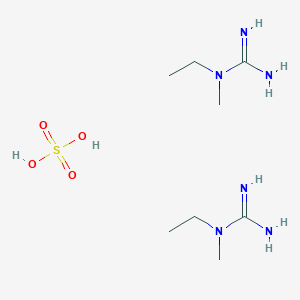
2,2,2-Trifluoro-1-phenylethane-1-sulfonyl chloride
Übersicht
Beschreibung
“2,2,2-Trifluoro-1-phenylethane-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1601704-23-7 . It has a molecular weight of 258.65 . The IUPAC name for this compound is this compound .
Physical and Chemical Properties This compound is a powder . The Inchi Code for this compound is 1S/C8H6ClF3O2S/c9-15(13,14)7(8(10,11)12)6-4-2-1-3-5-6/h1-5,7H .
Wirkmechanismus
2,2,2-Trifluoro-1-phenylethane-1-sulfonyl chloride is a versatile reagent that can be used to synthesize a variety of compounds. It is typically used in the synthesis of compounds that contain a sulfonyl chloride functional group. The reaction is typically conducted in a two-phase system, with the organic phase containing the reactants and the aqueous phase containing the base. The reaction proceeds through a nucleophilic substitution reaction, in which the base acts as a nucleophile and displaces the leaving group, producing the desired product.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. It is used as a reagent in the synthesis of a variety of compounds, but these compounds may have biological activity. Therefore, it is important to consider the potential biological activity of any compounds synthesized with this compound before using them in any biological applications.
Vorteile Und Einschränkungen Für Laborexperimente
2,2,2-Trifluoro-1-phenylethane-1-sulfonyl chloride has a number of advantages for use in lab experiments. It is a relatively inexpensive reagent, and it is readily available from most chemical suppliers. It is also a versatile reagent, as it can be used to synthesize a variety of compounds. Additionally, it is relatively easy to use, as the reaction can be conducted in a two-phase system and is typically complete within several hours.
One limitation of this compound is that it is a relatively toxic reagent, and it should be handled with caution. Additionally, it is not suitable for use in reactions that require a high degree of selectivity, as it is not a highly selective reagent.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2,2,2-Trifluoro-1-phenylethane-1-sulfonyl chloride. It could be used in the synthesis of novel compounds for use in drug discovery and development. Additionally, it could be used in the synthesis of compounds for use in the study of enzyme-catalyzed reactions. It could also be used in the development of new bioconjugates for use in biomedical research. Furthermore, it could be used in the synthesis of compounds for use in the study of protein structure and function. Finally, it could be used in the synthesis of compounds for use in the study of metabolic pathways.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-phenylethane-1-sulfonyl chloride is a useful reagent for a variety of scientific research applications. It has been used in the modification of proteins, such as antibodies, to create novel bioconjugates. It has also been used to study enzyme-catalyzed reactions, as it can be used to synthesize a variety of substrates that can be used to study the reaction mechanism. Additionally, this compound has been used in the synthesis of compounds that can be used to study the structure and function of proteins, such as peptide inhibitors and activators.
Safety and Hazards
The safety information available indicates that this compound is dangerous. The hazard statements include H302, H314, and H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-1-phenylethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O2S/c9-15(13,14)7(8(10,11)12)6-4-2-1-3-5-6/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRRNCPWUOABIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1601704-23-7 | |
| Record name | 2,2,2-trifluoro-1-phenylethane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B1430444.png)
![7-Methyl-2-azaspiro[4.4]nonane hydrochloride](/img/structure/B1430445.png)

![5-Methyl-2-azaspiro[5.5]undecane](/img/structure/B1430449.png)





